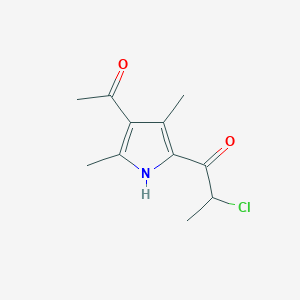

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloropropan-1-one

Beschreibung

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloropropan-1-one is a pyrrole-derived compound featuring a 4-acetyl-substituted pyrrole core with methyl groups at the 3- and 5-positions and a 2-chloropropanone moiety at the 2-position. The compound is commercially available (1 g: $325; 5 g: $970) but lacks detailed physical property data in the provided evidence .

Eigenschaften

IUPAC Name |

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-5-9(8(4)14)7(3)13-10(5)11(15)6(2)12/h6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIJIRJFNHMPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloropropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethyl-1H-pyrrole as the starting material.

Acetylation: The pyrrole is acetylated using acetic anhydride to introduce the acetyl group at the 4-position.

Chlorination: The acetylated pyrrole undergoes chlorination to introduce the chlorine atom at the 2-position of the propanone moiety.

Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale chemical reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.

Substitution: Substitution reactions can occur at the pyrrole ring or the propanone moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Different substituted pyrroles and propanones.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations on the pyrrole ring or adjacent functional groups. Key comparisons include:

Key Findings

Methyl groups at the 3- and 5-positions sterically stabilize the pyrrole ring, a feature shared with (3,5-dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone, which undergoes bromination and BF₂ chelation in BODIPY synthesis .

Biological Relevance: While the target compound’s biological activity is unspecified, obatoclax mesylate exemplifies how pyrrole derivatives can be integrated into pharmacologically active molecules.

Synthetic Pathways: outlines synthesis routes for pyrrole ketones, such as deprotonation followed by selective acylation. Similar methods may apply to the target compound, though its 2-chloropropanone group likely requires additional steps (e.g., chlorination of propanone precursors) .

Electronic and Steric Considerations :

- The 4-acetyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in LPA1 antagonists (e.g., 4Z35 in ). Such differences impact charge distribution and intermolecular interactions in crystal structures or ligand-receptor binding .

Biologische Aktivität

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloropropan-1-one is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C11H14ClN

- Molecular Weight: 215.69 g/mol

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. A study demonstrated that similar pyrrole derivatives were effective against a range of bacterial strains, suggesting that this compound may also possess antimicrobial effects.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 20 |

| P. aeruginosa | 12 | 20 |

Table 1: Antimicrobial activity of pyrrole derivatives

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radicals, showcasing its ability to act as an antioxidant.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Table 2: Antioxidant activity of the compound

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Pyrrole derivatives are known to affect various biochemical pathways, including:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Radical Scavenging: Its structure allows for effective donation of electrons to free radicals, thus neutralizing them.

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of several pyrrole derivatives, including compounds structurally similar to this compound. The study found that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antioxidant Properties

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of pyrrole-based compounds. The study utilized various assays to quantify the radical scavenging ability and found that these compounds could effectively reduce oxidative stress markers in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.